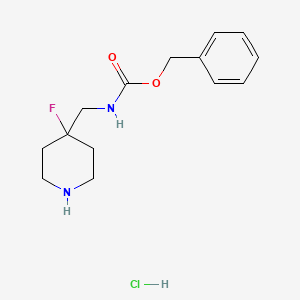

Benzyl (4-Fluoropiperidin-4-Yl)Methylcarbamate Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

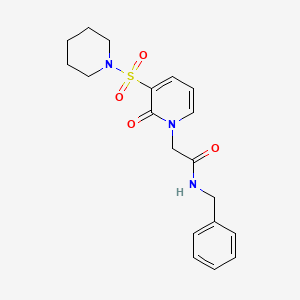

The compound of interest, Benzyl (4-Fluoropiperidin-4-Yl)Methylcarbamate Hydrochloride, is a derivative of carbamate that incorporates a benzyl group and a fluorinated piperidine moiety. This structure is relevant in the context of medicinal chemistry, as similar compounds have been synthesized and evaluated for their biological activities, particularly as cholinesterases inhibitors . The presence of the benzylpiperidine and benzylpiperazine moieties has been shown to influence the selectivity and potency of these inhibitors .

Synthesis Analysis

The synthesis of related carbamate derivatives often involves multi-step reactions, including condensation and reduction processes. For instance, a compound with a benzylpiperidine structure was synthesized through several steps, starting from 1-benzyl-4-piperidine-carboaldehyde and 5,6-Dimethoxy-1-indanone, resulting in a yield above 60% . Although the exact synthesis of this compound is not detailed in the provided papers, similar synthetic methods could potentially be adapted for its production.

Molecular Structure Analysis

Molecular modeling studies of carbamate derivatives with N-benzylpiperidine and N-benzylpiperazine moieties have revealed significant differences in the orientation of these compounds within the active site of acetylcholinesterase (AChE), which may explain variations in biological activity . The fluorine atom in the 4-position of the piperidine ring in this compound could further influence its binding properties and selectivity due to the unique electronic and steric effects of fluorine.

Chemical Reactions Analysis

Carbamate derivatives can participate in various chemical reactions, often serving as intermediates in the synthesis of more complex molecules. For example, trichlorophenyl carbamates have been used as building blocks for the synthesis of dipeptidyl urea esters, showcasing the versatility of carbamate compounds in synthetic organic chemistry . The reactivity of this compound would likely be similar, with potential applications in the synthesis of peptide-like structures or other nitrogen-containing compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamate derivatives can vary widely depending on their specific substituents. Generally, these compounds are characterized by techniques such as IR, NMR, and mass spectrometry . The presence of a fluorine atom in the compound of interest may affect its physical properties, such as melting point and solubility, as well as its chemical stability and reactivity. However, without specific data on this compound, we can only infer that its properties would be consistent with those of structurally related carbamates.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

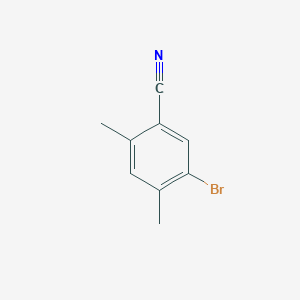

One notable application is in the synthesis of complex molecules, such as in the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen. This process highlights the significance of novel synthesis routes that circumvent the use of expensive and hazardous reagents, emphasizing the compound's role in facilitating more efficient and safer chemical reactions (Qiu et al., 2009).

Biomedical Research

In the field of biomedical research, derivatives of this compound have been explored for their binding properties to biological molecules. For example, studies on Hoechst 33258, a derivative known for its strong binding to the minor groove of double-stranded B-DNA, underline the application of such compounds in understanding DNA interactions and designing drugs targeting genetic material (Issar & Kakkar, 2013).

Neurological Studies

Research into amyloid imaging in Alzheimer's disease also showcases the utility of related compounds in developing diagnostic tools. Radioligands derived from similar structures have been pivotal in studying amyloid deposits in vivo, aiding early detection and understanding of Alzheimer's pathophysiology (Nordberg, 2007).

Environmental Bioremediation

The degradation of N-methylcarbamate pesticides, to which Benzyl (4-Fluoropiperidin-4-Yl)Methylcarbamate Hydrochloride is related, demonstrates the compound's relevance in environmental science. Microorganisms capable of degrading such pesticides are of significant interest for bioremediation efforts, highlighting the environmental applications of research on these compounds (Castellanos Rozo & Rache Caredenal, 2013).

Material Science and Polymer Chemistry

In material science, research into the chemical modification of polymers like xylan illustrates potential applications in creating new biopolymers with specific functionalities. Studies have shown that derivatives of this compound can be instrumental in developing materials with unique properties, such as increased strength or enhanced biocompatibility (Petzold-Welcke et al., 2014).

Safety and Hazards

Eigenschaften

IUPAC Name |

benzyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN2O2.ClH/c15-14(6-8-16-9-7-14)11-17-13(18)19-10-12-4-2-1-3-5-12;/h1-5,16H,6-11H2,(H,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDIKDGOFRPUNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CNC(=O)OCC2=CC=CC=C2)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2529583.png)

![4-[3-(2,5-Dimethylpyrrol-1-yl)phenyl]sulfonylmorpholine](/img/structure/B2529585.png)

![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B2529586.png)

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-(dimethylamino)phenyl)acrylonitrile](/img/structure/B2529587.png)

![N-(4-methylthiazol-2-yl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2529589.png)

![(1S,2S,4R)-2-(Aminomethyl)-4-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)cyclopentan-1-ol](/img/structure/B2529592.png)

![3-Propan-2-yl-5-[[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2529593.png)

![2-[4-({2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}sulfamoyl)phenoxy]acetamide](/img/structure/B2529594.png)

![(S)-Methyl 3-(7-bromo-2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoate](/img/structure/B2529598.png)